molecular formula C10H18O3 B13620627 2-Methoxy-2,6-dimethylheptane-3,5-dione

2-Methoxy-2,6-dimethylheptane-3,5-dione

Cat. No.: B13620627
M. Wt: 186.25 g/mol
InChI Key: PNEYEYGQPDMHFO-UHFFFAOYSA-N
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Description

2-Methoxy-2,6-dimethylheptane-3,5-dione is a diketone derivative characterized by a seven-carbon backbone with methoxy and methyl substituents at the 2- and 6-positions, respectively.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-methoxy-2,6-dimethylheptane-3,5-dione

InChI

InChI=1S/C10H18O3/c1-7(2)8(11)6-9(12)10(3,4)13-5/h7H,6H2,1-5H3

InChI Key

PNEYEYGQPDMHFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C(C)(C)OC

Origin of Product

United States

Preparation Methods

Methoxylation of 2,6-Dimethylheptane-3,5-dione Derivatives

One of the key routes to prepare the methoxy derivative involves methoxylation of a suitable precursor such as 6-methyl-5-hepten-2-one or 2,6-dimethylheptane-3,5-dione derivatives. This is typically performed by:

  • Methoxylation Reaction: Using methanol as both reagent and solvent, in the presence of a strong Brønsted acid catalyst such as sulfuric acid (H2SO4).
  • Reaction Conditions: Temperature range of 30°C to 80°C, ambient pressure.
  • Outcome: Formation of 6-methoxy-6-methylheptan-2-one intermediate which can be further processed.

This method is described in patent literature as a preferred synthetic step, allowing good yields and quality of the methoxylated intermediate.

Alkylation and Condensation Routes to Form the Diketone Backbone

The diketone backbone (heptane-3,5-dione) is commonly synthesized via condensation reactions involving:

This approach produces 2,6-dimethylheptane-3,5-dione, which can then be subjected to methoxylation to yield the final compound.

Detailed Reaction Scheme for Preparation

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Base-catalyzed condensation 3-methyl-2-butanone + ethyl isobutyrate, potassium tert-butoxide, DMF, 50°C, 11 h 2,6-Dimethylheptane-3,5-dione 77.3 Confirmed by gas chromatography
2 Methoxylation Methanol, H2SO4 (strong Brønsted acid), 30-80°C, ambient pressure 2-Methoxy-2,6-dimethylheptane-3,5-dione >40 (intermediate step) Isolated by extraction, good quality

Research Data and Analysis

  • Yield and Purity: The condensation step yields the diketone precursor in high yield (~77%) with chromatographic purity. Methoxylation steps yield the methoxy compound in moderate to good yields (>40%), depending on reaction optimization.
  • Reaction Mechanism Insights: Methoxylation proceeds via protonation of the ketone, enabling nucleophilic attack by methanol. The acidic environment facilitates the substitution without radical intermediates, as radical mechanisms have been ruled out in related oxidative processes.
  • Optimization: Reaction temperature and acid concentration are critical for maximizing yield and minimizing side reactions during methoxylation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Remarks
Base-catalyzed condensation 3-methyl-2-butanone, ethyl isobutyrate Potassium tert-butoxide, DMF 50°C, 11 h 77.3 Produces diketone backbone
Acid-catalyzed methoxylation 2,6-dimethylheptane-3,5-dione Methanol, H2SO4 30-80°C, ambient pressure >40 Introduces methoxy group
Oxidative coupling (related) Diketone + disulfides K2S2O8, I2 Mild oxidative conditions 65-95 Functionalization of diketone (not direct methoxy synthesis)

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2,6-dimethylheptane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methoxy-2,6-dimethylheptane-3,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-2,6-dimethylheptane-3,5-dione involves its ability to chelate metal ions. This chelation process allows it to form stable complexes with metals, which can be used in various applications, including catalysis and material synthesis. The molecular targets and pathways involved in its action are primarily related to its interaction with metal ions .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2,6-Dimethylheptane-3,5-dione C₉H₁₆O₂ 156.22 g/mol 18362-64-6 No methoxy group; simpler backbone
4-Ethyl-6-methoxy-2,2-dimethylheptane-3,5-dione C₁₂H₂₂O₃ 214.30 g/mol 2138173-71-2 Ethyl and methoxy substituents at 4- and 6-positions
5-[Bis(methylthio)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione C₈H₁₀O₄S₂ 234.29 g/mol N/A Cyclic dioxane-dione with sulfur groups

Key Observations :

  • The methoxy group in 2-methoxy-2,6-dimethylheptane-3,5-dione increases steric hindrance and electron density compared to non-oxygenated analogs like 2,6-dimethylheptane-3,5-dione. This may enhance stability in polar solvents or during nucleophilic reactions .
Reactivity Differences
  • Thiolation Reactions : 2,6-Dimethylheptane-3,5-dione undergoes regioselective thiolation with diaryl disulfides under oxidative conditions to yield 4-(arylthio) derivatives (e.g., 2,6-dimethyl-4-(phenylthio)heptane-3,5-dione ) . The methoxy variant may exhibit altered regioselectivity due to electronic effects.
  • Acid-Catalyzed Cyclization : Cyclic diketones like Meldrum’s acid derivatives (e.g., ) readily undergo ring-opening reactions, whereas linear heptane-diones are more stable under acidic conditions .

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